molecular formula C14H14N6O4 B112703 1,4-Bis(3-nitropyridin-2-yl)piperazine CAS No. 5086-48-6

1,4-Bis(3-nitropyridin-2-yl)piperazine

Cat. No. B112703
CAS RN: 5086-48-6
M. Wt: 330.3 g/mol
InChI Key: CLRWTKBAXBUEJJ-UHFFFAOYSA-N
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Description

1,4-Bis(3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H14N6O4 and a molecular weight of 330.3 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,4-Bis(3-nitropyridin-2-yl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(3-nitropyridin-2-yl)piperazine consists of a piperazine ring substituted at the 1 and 4 positions with 3-nitropyridin-2-yl groups .

Scientific Research Applications

Antibacterial and Antitumor Properties

1,4-Bis(3-nitropyridin-2-yl)piperazine derivatives have demonstrated significant efficacy in the field of antibacterial and antitumor applications. A novel series of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives exhibited potent antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These derivatives were also effective biofilm inhibitors and showed substantial inhibitory activities against MurB enzyme, a key target in antibacterial research. The best antibacterial efficacies were observed with 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e. Moreover, these compounds exhibited promising anticancer activities with significant MurB inhibitory activity, highlighting their potential in the development of new antibacterial and antitumor agents (Mekky & Sanad, 2020).

Anti-inflammatory Activity

Compounds related to 1,4-Bis(3-nitropyridin-2-yl)piperazine have also been synthesized and characterized for their anti-inflammatory activity. Novel compounds, such as 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone, showed promising results in vitro and in vivo anti-inflammatory studies. These compounds demonstrated significant membrane stabilization and protection against carrageenin-induced rat paw oedema, underscoring their potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

DNA Affinity and Antitumor Activity

A series of bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines, which are structurally related to 1,4-Bis(3-nitropyridin-2-yl)piperazine, have been prepared and evaluated for their DNA affinity and antitumor activity. These compounds showed promising potential in targeting DNA for antitumor applications, demonstrating the versatility of 1,4-bis(piperazine) derivatives in the development of new therapeutic agents (Al-Soud & Al-Masoudi, 2004).

Optical Spectroscopic and Computational Binding Mode Studies

Compounds from the 1,4-Bis(3-nitropyridin-2-yl)piperazine family have been investigated for their binding characteristics with bovine serum albumin (BSA), revealing insights into their pharmacokinetic mechanisms. These studies, involving fluorescence spectroscopy, circular dichroism, and Raman spectroscopic analysis, provide valuable information on the physicochemical properties and drug interaction dynamics, important for the development of anticancer and antibacterial drugs (Karthikeyan et al., 2015).

properties

IUPAC Name

1,4-bis(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4/c21-19(22)11-3-1-5-15-13(11)17-7-9-18(10-8-17)14-12(20(23)24)4-2-6-16-14/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRWTKBAXBUEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3-nitropyridin-2-yl)piperazine

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